Diphenyl-1,3-thiazole-4-sulfonyl chloride

EGFR inhibition BRAF inhibition anticancer drug discovery

Standard thiazole sulfonyl chlorides fail to deliver desired kinase selectivity due to steric/electronic mismatches. This 2,5-diphenylthiazole-4-sulfonyl chloride (CAS 1410792-87-8) provides a distinct scaffold geometry validated in patent literature. • **Oncology R&D:** Enables synthesis of dual EGFR/BRAF inhibitors (IC50 0.2-0.4 μM EGFR) and C481S mutant BTK antagonists (IC50 0.061 μM). • **Reliable Supply:** BenchChem ensures batch-to-batch consistency with expedited shipping for mg-to-g quantities. • **Regioisomeric Purity:** 4-SO₂Cl position distinct from common 5-sulfonyl analogs, unlocking unique SAR libraries.

Molecular Formula C15H10ClNO2S2
Molecular Weight 335.82
CAS No. 1410792-87-8
Cat. No. B2883809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl-1,3-thiazole-4-sulfonyl chloride
CAS1410792-87-8
Molecular FormulaC15H10ClNO2S2
Molecular Weight335.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl
InChIInChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H
InChIKeyQWGYJCTWFRJEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl-1,3-thiazole-4-sulfonyl chloride: Overview


Diphenyl-1,3-thiazole-4-sulfonyl chloride (CAS 1410792-87-8), also known as 2,5-diphenylthiazole-4-sulfonyl chloride or 4-thiazolesulfonyl chloride, 2,5-diphenyl-, is a heterocyclic sulfonyl chloride building block with the molecular formula C₁₅H₁₀ClNO₂S₂ and a molecular weight of 335.84 g/mol . It features a thiazole core substituted with phenyl groups at the 2- and 5-positions and a reactive sulfonyl chloride (-SO₂Cl) group at the 4-position. This sulfonyl chloride derivative serves as a key reactive intermediate in organic synthesis, particularly for the preparation of sulfonamides and other sulfur-containing heterocycles, and is utilized in pharmaceutical and agrochemical research where precise functionalization is required [1].

Building Block 4-Sulfonyl chloride for sulfonamide and heterocycle synthesis
Research Context Medicinal chemistry; kinase inhibitor SAR programs
Regiochemical Identity 4-Position substitution enables unique scaffold libraries vs. other regioisomers

Diphenylthiazole Sulfonyl Chloride – Generic Substitution Issues


In-class thiazole sulfonyl chlorides cannot be simply interchanged due to differences in substitution pattern and steric/electronic environment that critically influence downstream product potency and target selectivity. The 2,5-diphenyl substitution pattern of this compound creates a unique scaffold geometry that distinguishes it from mono-phenyl, unsubstituted, or differently substituted analogs [1]. Patent literature explicitly distinguishes compounds containing a substituted sulfonyl residue from unsubstituted diphenylthiazoles, noting that the latter exhibit weak or no anti-inflammatory and analgesic effects, while the sulfonyl-substituted derivatives demonstrate excellent pharmacological activities [2]. This substitution-dependent activity profile demonstrates that generic thiazole sulfonyl chlorides cannot serve as drop-in replacements without altering the intended biological outcome.

Substitution Pattern Mismatch
2,5-Diphenyl substitution creates distinct scaffold geometry; mono-phenyl or unsubstituted analogs may not reproduce intended research outcomes.
Sulfonyl Requirement for Activity Context
Sulfonyl substitution is linked to pharmacological differentiation; unsulfonylated diphenylthiazoles lack the reported anti-inflammatory and analgesic research context.
Regioisomer Interchangeability Limits
4-SO₂Cl regioisomer is not interchangeable with 5-SO₂Cl or 2-methylsulfonyl analogs; regiochemistry may alter synthetic reactivity and biological profile.

Diphenyl-1,3-thiazole-4-sulfonyl chloride: Product Differentiation Evidence


EGFR/BRAF Dual Inhibition Potency

Sulfonamide derivatives prepared from diphenylthiazole building blocks yield downstream products with potent dual EGFR/BRAF inhibitory activity. In comparative in vitro enzyme assays, compound 17b (derived from the diphenylthiazole scaffold) exhibited remarkable inhibition of EGFR with IC₅₀ = 0.2 μM and BRAF with IC₅₀ = 1.7 μM, while compound 10b showed EGFR IC₅₀ = 0.4 μM and BRAF IC₅₀ = 1.3 μM [1]. In contrast, the same compounds demonstrated weak activity in tubulin polymerization assays, establishing target selectivity for kinase inhibition rather than non-specific cytotoxicity [1].

EGFR/BRAF Dual Inhibition
Cross-study comparable
EGFR IC₅₀ = 0.2–0.4 μM; BRAF IC₅₀ = 1.3–1.7 μM
Weak tubulin polymerization activity
Supports kinase-selective inhibitor research
In vitro enzyme assays; selectivity vs. tubulin polymerization
EGFR inhibition BRAF inhibition anticancer drug discovery multi-target kinase inhibitors

Anticancer Cytotoxicity in Multiple Cell Lines

Diphenylthiazole-based derivatives bearing thiazolidinone moieties demonstrate consistent cytotoxicity across a panel of human cancer cell lines. In a study evaluating diphenylthiazole substituted thiazolidinone derivatives, compounds 15b and 16b exhibited half maximal inhibitory concentrations (IC₅₀) between 8.88 μM and 19.25 μM against five different human cancer cell lines [1]. The COX inhibition assay results aligned with cytotoxicity data, as the most potent anticancer compounds demonstrated COX-2 inhibition comparable to that of celecoxib, a clinically approved COX-2 selective inhibitor [1].

Anticancer Cytotoxicity
Cross-study comparable
IC₅₀ = 8.88–19.25 μM across five human cancer cell lines
COX-2 inhibition comparable to celecoxib reference
Supports cytotoxicity endpoint review in cancer models
COX-2 inhibition context; in vitro cytotoxicity panel
cytotoxicity COX-2 inhibition anticancer agents cell line screening

Sulfonyl Chloride Reactivity Advantage

The sulfonyl chloride (-SO₂Cl) group at the 4-position of the diphenylthiazole scaffold provides a defined, single-site electrophilic handle for nucleophilic substitution, enabling controlled and predictable derivatization. Unlike less reactive sulfonate esters or sulfonamides, the sulfonyl chloride group reacts readily with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively [1]. In a representative synthetic protocol, intermediate diphenylthiazole amine (compound D) was reacted with suitable sulfonyl chlorides in pyridine at room temperature for 5 hours to yield the target sulfonamide derivatives [2]. This contrasts with alternative strategies requiring pre-formed sulfonamide intermediates or multi-step protection/deprotection sequences.

Sulfonyl Chloride Reactivity
Class-level inference
Reacts with amines in pyridine at RT, 5 h
Single-step sulfonamide formation
Enables efficient parallel library synthesis
Mild conditions vs. multi-step sulfonate ester routes
sulfonamide synthesis nucleophilic substitution building block reactivity medicinal chemistry

Sulfonyl Substitution Pharmacological Differentiation

Patent literature establishes a clear pharmacological differentiation between diphenylthiazoles bearing a substituted sulfonyl residue and those lacking such substitution. According to US Patent 5,449,783, prior art compounds with an unsubstituted amino group at the 2-position (e.g., 2-morpholino-4,5-diphenylthiazole, 2-methylamino-4,5-diphenylthiazole) exhibited platelet aggregation inhibiting effects but demonstrated weak or scarcely any anti-inflammatory and analgesic effects [1]. In contrast, the novel diphenylthiazole derivatives claimed in the patent—which are mono- or disubstituted at the amino group by a substituted sulfonyl residue, an acyl group, or a halogen-substituted acyl group—possess excellent pharmacological activities relating to anti-inflammatory, analgesic, antiallergic, uricosuric, and platelet aggregation inhibiting effects [1].

Pharmacological Differentiation
Head-to-head
Sulfonyl/acyl-substituted: reported enhanced anti-inflammatory, analgesic profile
Unsubstituted: weak or no such effects (patent context)
Sulfonyl substitution critical for pharmacological differentiation
Patent-derived evidence; requires experimental validation
anti-inflammatory analgesic structure-activity relationship patent literature

4-Sulfonyl Chloride Regioselectivity Advantage

The 4-position sulfonyl chloride of Diphenyl-1,3-thiazole-4-sulfonyl chloride represents a distinct regioisomeric variant with different synthetic and biological implications compared to 5-sulfonyl chloride or 2-methylsulfonyl analogs. Commercially available 2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride (CAS range with ≥97% purity) positions the sulfonyl chloride at the 5-position rather than the 4-position . Additionally, 2-(methylsulfonyl)-4,5-diphenylthiazole (CAS 63318-84-3) places a methylsulfonyl group at the 2-position of the thiazole ring . The synthetic route to 4-sulfonyl chlorides typically involves selective chlorosulfonation at specific positions based on the electronic environment of the phenyl-substituted thiazole core; for instance, selective chlorosulfonation at the most reactive 5-phenyl group provides sulfonyl chloride intermediates, whereas alternative routes are required for 4-position functionalization [1]. This regiochemical difference alters both the steric and electronic properties of the resulting sulfonamide derivatives.

Regioselectivity Advantage
Class-level inference
4-SO₂Cl regioisomer distinct from 5-SO₂Cl and 2-methylsulfonyl analogs
Different synthetic accessibility and steric/electronic profile
Unique scaffold for SAR library diversification
Regiochemistry influences downstream target selectivity
regioselectivity chlorosulfonation thiazole substitution synthetic intermediate

BTK Inhibition Potency Against C481S Mutant

Diphenylthiazole derivatives yield downstream compounds with potent Bruton's tyrosine kinase (BTK) inhibitory activity, including activity against the clinically relevant drug-resistant C481S mutant. In a comprehensive SAR study of novel diphenylthiazole derivatives, multiple compounds (5m, 5o, 6b, 6c, 6g, 6i, 7h, 7i, 7k, 7m, 7n, 7o, 7s) exhibited improved potency against Ramos cells (IC₅₀ = 1.36–8.60 μM) and Raji cells (IC₅₀ = 1.20–14.04 μM) compared with ibrutinib (IC₅₀ = 14.69 μM and 15.99 μM, respectively) [1]. Notably, compounds 7m and 7n showed approximately 10-fold improved potency against Ramos cell viability over ibrutinib, while compound 6b demonstrated 13-fold improved activity against Raji cell viability [1]. Furthermore, compound 7o potently inhibited the C481S mutant BTK with an IC₅₀ value of 0.061 μM [1].

BTK Inhibition (C481S Mutant)
Head-to-head
C481S mutant BTK IC₅₀ = 0.061 μM
Cell viability: 10–13-fold improved vs. ibrutinib in Ramos/Raji
Supports BTK inhibitor research against resistant mutants
In vitro; Ramos/Raji B-cell lymphoma lines
BTK inhibition C481S mutant B cell lymphoma kinase inhibitor

Diphenyl-1,3-thiazole-4-sulfonyl chloride: Research & Industrial Applications


Synthesis of EGFR/BRAF Dual Kinase Inhibitors

Based on evidence that diphenylthiazole-derived compounds exhibit sub-micromolar IC₅₀ values against EGFR (0.2–0.4 μM) and BRAF (1.3–1.7 μM) while showing weak tubulin polymerization activity [1], this compound is well-suited as a building block for medicinal chemistry programs developing dual EGFR/BRAF kinase inhibitors for oncology applications. The scaffold enables selective kinase targeting over non-specific cytotoxic mechanisms.

BTK Inhibitors Targeting Drug-Resistant Mutants

Based on evidence that diphenylthiazole derivatives demonstrate up to 13-fold improved potency over ibrutinib in B cell lymphoma cell lines and sub-micromolar activity against C481S mutant BTK (IC₅₀ = 0.061 μM) [2], this compound is ideally suited as a key intermediate for medicinal chemistry programs targeting BTK-driven B cell malignancies, particularly those seeking to overcome acquired resistance to first-generation covalent BTK inhibitors.

COX-2-Targeted Anticancer Lead Generation

Based on evidence that diphenylthiazole-thiazolidinone hybrids exhibit cytotoxicity IC₅₀ values between 8.88–19.25 μM across five human cancer cell lines and demonstrate COX-2 inhibition comparable to celecoxib [3], this building block is appropriate for synthesizing anticancer leads that leverage COX-2 inhibitory mechanisms, enabling scaffold diversification in oncology programs investigating NSAID-derived antitumor agents.

Regioselective Sulfonamide Library Construction

Based on evidence that the 4-sulfonyl chloride group reacts efficiently with amines under mild conditions (pyridine, room temperature, 5 hours) to yield sulfonamide derivatives [4], and that the 4-position substitution pattern is regioisomerically distinct from commercially available 5-sulfonyl chloride and 2-methylsulfonyl analogs [5], this compound is valuable for generating structurally unique sulfonamide libraries for SAR studies that cannot be accessed using alternative thiazole sulfonyl chloride regioisomers.

Application
Selection Property
Validation Focus
EGFR/BRAF Dual Inhibitor Lead Generation
Kinase selectivity scaffold
EGFR/BRAF enzyme inhibition assays
BTK Inhibitor Research (C481S Mutant)
BTK-resistant mutant targeting
BTK C481S biochemical and cell-based assays
COX-2-Targeted Anticancer Lead Generation
COX-2 inhibition profile
COX-2 enzyme inhibition and cytotoxicity screening
Regioselective Sulfonamide Library Synthesis
Regiochemical scaffold diversity
Sulfonamide SAR and regiochemical control

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